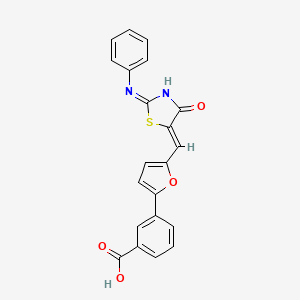

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

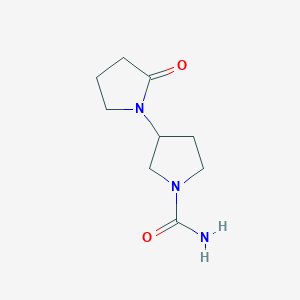

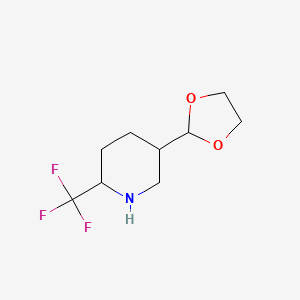

The compound “3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Chemical Reactions Analysis

The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for this 1,3-dipolar cycloaddition .Applications De Recherche Scientifique

Antitumor Applications

One study details the synthesis and antitumor activity of imidazotetrazines, highlighting the broad-spectrum antitumor agent 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound exhibits curative activity against L-1210 and P388 leukemia and may act as a prodrug for acyclic triazene derivatives, suggesting a potential for chemical entities with similar structures to have antitumor properties (Stevens et al., 1984).

Chemical Synthesis and Rearrangement

Another study explores the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through an isocyanate carboxamide intermediate. This research demonstrates the chemical versatility of compounds containing isoxazole and carboxamide functionalities, which can undergo complex transformations (Azizian et al., 2000).

Insecticidal Activity

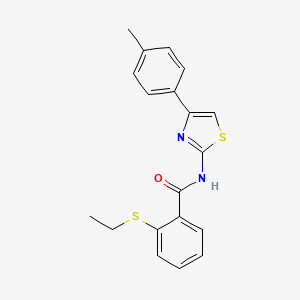

A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides shows their synthesis and evaluation for insecticidal activity. This underscores the potential for compounds with isoxazole rings and substituted amides to serve as insecticidal agents, indicating a possible research avenue for similar compounds (Yu et al., 2009).

Antimicrobial and Antipathogenic Activity

Research into thiourea derivatives, including N-phenyl-5-carboxamidyl isoxazoles, has shown significant anti-pathogenic activity, especially against strains known for biofilm formation. This highlights the relevance of studying similar compounds for antimicrobial applications (Limban et al., 2011).

Herbicidal Activity

Compounds such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrate significant herbicidal activity against a range of weeds, showing the potential of isoxazole-carboxamide derivatives in agricultural applications (Hamper et al., 1995).

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethylcarbamothioyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-13-17(18(24-26-13)15-9-5-6-10-16(15)21)19(25)23-20(27)22-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJRPLUDENZXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)

![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)

![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)